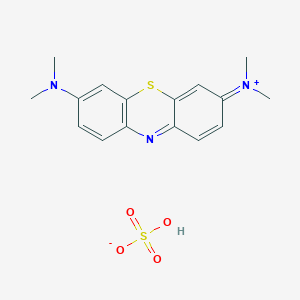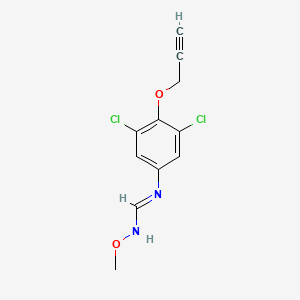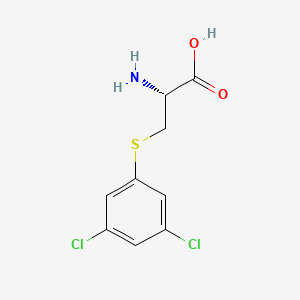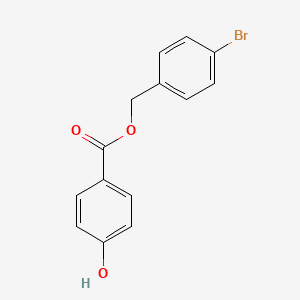![molecular formula C12H22I2Si2Sn B14347708 [(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane) CAS No. 94083-24-6](/img/structure/B14347708.png)
[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane) is a complex organosilicon compound that features a unique combination of iodine, tin, and silicon atoms
Preparation Methods
The synthesis of [(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane) typically involves the reaction of diiodostannane with prop-1-yne-3,1-diyl and trimethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex cyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes
Scientific Research Applications
[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecular structures.
Biology: The compound’s unique properties make it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which [(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane) exerts its effects involves the interaction of its silicon and tin atoms with various molecular targets. These interactions can lead to the formation of stable complexes, which can then participate in further chemical reactions. The molecular pathways involved include the activation of specific catalytic sites and the stabilization of reactive intermediates.
Comparison with Similar Compounds
[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane) can be compared with other similar compounds such as:
Prop-1-ene-1,3-diylbis(trimethylsilane): Similar in structure but lacks the iodine and tin atoms, making it less reactive in certain chemical reactions.
1,2-Propadiene-1,3-diylidenetetrakis(trimethylsilane): Contains multiple silicon atoms but differs in the arrangement of its carbon backbone.
The uniqueness of [(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane) lies in its combination of iodine, tin, and silicon atoms, which confer distinct chemical properties and reactivity patterns not found in other similar compounds.
Properties
CAS No. |
94083-24-6 |
|---|---|
Molecular Formula |
C12H22I2Si2Sn |
Molecular Weight |
594.99 g/mol |
IUPAC Name |
3-[diiodo(3-trimethylsilylprop-2-ynyl)stannyl]prop-1-ynyl-trimethylsilane |
InChI |
InChI=1S/2C6H11Si.2HI.Sn/c2*1-5-6-7(2,3)4;;;/h2*1H2,2-4H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
CCIIEUXWGCWGPP-UHFFFAOYSA-L |
Canonical SMILES |
C[Si](C)(C)C#CC[Sn](CC#C[Si](C)(C)C)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14347626.png)
![2-([1,1'-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B14347627.png)
![2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14347630.png)




![[5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol](/img/structure/B14347657.png)
![Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate](/img/structure/B14347667.png)

![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)



